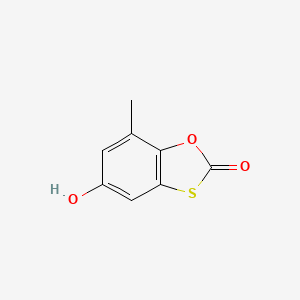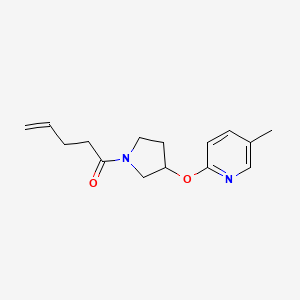
1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with two nitrogen atoms. The pyrrolidine ring is attached to the pyridine ring via an ether linkage (the “oxy” part of the name). The “pent-4-en-1-one” part of the name suggests the presence of a five-carbon chain with a double bond and a ketone functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, and the formation of the ether linkage, possibly through a nucleophilic substitution or addition reaction . Without specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the configuration of the double bond in the pent-4-en-1-one part of the molecule. The presence of the nitrogen atoms in the rings could also influence the structure through the formation of hydrogen bonds .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the functional groups present in the molecule. The double bond could undergo addition reactions, and the ether linkage could be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ether linkage and the possibility of hydrogen bonding could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one
The compound “1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one” is a complex organic molecule that may have various applications in scientific research. Below is a detailed analysis of potential applications based on its chemical structure and properties.
Drug Discovery and Development: The pyrrolidine ring, a core component of this compound, is a common feature in many pharmacologically active molecules. Its presence can contribute to the stereochemistry of the molecule and potentially affect its biological activity . This compound could be explored for its potential as a lead structure in the development of new therapeutic agents.
Crystallography and Structural Analysis: Compounds containing the 5-methylpyridin-2-yl moiety have been used in crystallography to determine the structure of novel organic compounds . The detailed crystallographic analysis can provide insights into the molecular conformation, which is crucial for understanding the compound’s reactivity and interaction with other molecules.
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with copper (ii) atoms . Copper is an endogenous metal found in a plethora of enzymes , and it plays a crucial role in various biological functions such as oxidations of aryl groups, O2 transport, generation of hydrogen peroxide, methane oxidations, and others .
Mode of Action
Similar compounds have been found to bind to copper (ii) atoms in a κ2-bonding mode . The dimer is held electrostatically by bridging oxygen atoms between two copper atoms .
Biochemical Pathways
Copper coordination compounds have been used to better understand relevant biological reactions and to harness these properties for practical oxidations of organic compounds .
Pharmacokinetics
The physicochemical parameters of similar compounds have been modified to obtain the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been used to examine the influence of the ligand on carbon monoxide release .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-4-5-15(18)17-9-8-13(11-17)19-14-7-6-12(2)10-16-14/h3,6-7,10,13H,1,4-5,8-9,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABURZDEDFLHMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2876426.png)
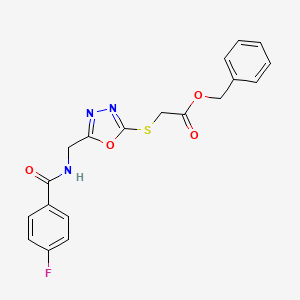
![N-(2,3-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2876429.png)
![1-(benzo[d]isoxazol-3-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide](/img/structure/B2876430.png)
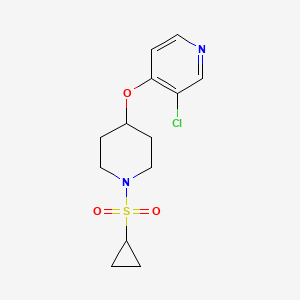
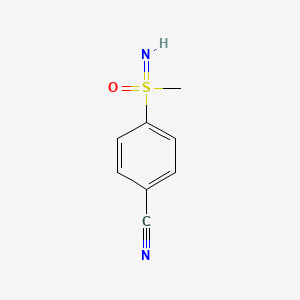
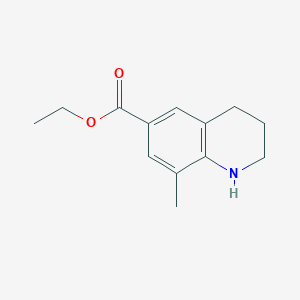
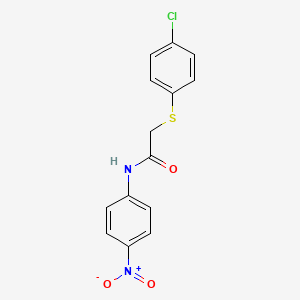
![Ethyl 4-[(2,5-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2876435.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide](/img/no-structure.png)

